4-(4-Methoxy-phenylcarbamoyl)-butyric acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-(4-methoxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-17-10-7-5-9(6-8-10)13-11(14)3-2-4-12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
ROTYPWQVVUPAQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 4 Methoxy Phenylcarbamoyl Butyric Acid and Its Analogues
Design and Development of Novel Amidation Protocols
The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. The direct reaction is often inefficient, requiring activation of the carboxylic acid. A variety of coupling reagents have been developed to facilitate this transformation, each with its own mechanistic pathway and advantages.
The most common approach involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide and a urea (B33335) byproduct. The addition of nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming an even more reactive acylpyridinium species.
More recent developments in amidation protocols have introduced a range of phosphonium (B103445) and uronium/aminium-based coupling reagents. Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) have proven to be highly effective. These reagents convert the carboxylic acid into an activated benzotriazolyl ester, which readily reacts with the amine. A newer generation of reagents, like (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), offers advantages in terms of safety and efficiency, often requiring only a single equivalent of base.
A comparative overview of common coupling reagents is presented in the table below:
| Coupling Reagent | Class | Activator Type | Byproduct | Key Advantages |
| DCC | Carbodiimide (B86325) | O-Acylisourea | Dicyclohexylurea (DCU) | Cost-effective |
| EDC | Carbodiimide | O-Acylisourea | Water-soluble urea | Easy byproduct removal |
| HBTU | Uronium/Aminium | Benzotriazolyl ester | Tetramethylurea | High efficiency |
| HATU | Uronium/Aminium | Aza-benzotriazolyl ester | Tetramethylurea | Reduced racemization, high reactivity |
| PyBOP | Phosphonium | Benzotriazolyl ester | Triphenylphosphine oxide | High efficiency, suitable for solid-phase |
| COMU | Uronium/Aminium | Oxima ester | Morpholino-based urea | High efficiency, enhanced safety profile |
Stereoselective Synthesis of Enantiomeric Forms of 4-(4-Methoxy-phenylcarbamoyl)-butyric Acid Derivatives
The introduction of chirality into molecules can have profound effects on their biological activity and material properties. While this compound itself is achiral, the synthesis of its chiral derivatives, for instance, by introducing substituents on the butyric acid backbone, requires stereoselective methods.
One powerful strategy for accessing chiral β-substituted γ-amino-butyric acids (GABAs), which are structurally related to the target molecule's derivatives, involves the enantioconvergent ring-opening of racemic aziridines. In this approach, a Lewis acid catalyst, in conjunction with a chiral ligand, can facilitate the stereoselective attack of a nucleophile, such as a ketene (B1206846) silyl (B83357) acetal, onto a racemic mixture of N-activated 2-arylaziridines. This method can lead to the formation of a single enantiomer of the product in high yield and enantiomeric excess.
Another established method for inducing stereoselectivity is the use of chiral auxiliaries. An achiral carboxylic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. Subsequent alkylation of the α-carbon to the carbonyl group proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary reveals the enantiomerically enriched carboxylic acid derivative, which can then be subjected to amidation.
Synthesis of Structural Analogues for Mechanistic Probing
To understand the structure-activity relationships or to fine-tune the properties of a lead compound, the synthesis of structural analogues is crucial. For this compound, analogues can be designed by modifying the aromatic ring, the methoxy (B1213986) group, or the length and substitution of the butyric acid chain.
Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis
Achieving high yield and purity is a primary goal in any synthetic procedure. For the synthesis of this compound, which involves the coupling of 4-methoxyaniline with succinic anhydride (B1165640) (or a derivative), several parameters can be optimized. A study on the amidation of cinnamic acid with p-anisidine (B42471) (a close structural relative of 4-methoxyaniline) using carbodiimide catalysis provides valuable insights into this optimization process. analis.com.my
Effect of Coupling Reagent and Additive: The choice of coupling reagent and the use of an additive like DMAP are critical. In the model system, EDC was found to be superior to DCC, leading to higher yields and a water-soluble urea byproduct, which simplifies purification. analis.com.my The addition of DMAP as an acyl transfer catalyst can further enhance the reaction rate and yield. analis.com.my
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction outcome. In the model study, tetrahydrofuran (B95107) (THF) was found to be a better solvent than dichloromethane (B109758) (DCM), resulting in a higher yield of the amide product. analis.com.my
Temperature and Reaction Time: These two parameters are often interdependent. An increase in temperature can accelerate the reaction but may also lead to the formation of side products. The optimal conditions for the model reaction were found to be 60 °C for 150 minutes. analis.com.my
Stoichiometry of Reagents: The molar ratio of the carboxylic acid, amine, and coupling reagent is a key factor. An excess of the coupling reagent is often used to ensure complete conversion of the carboxylic acid. The optimized protocol for the model reaction utilized a 1:1:1.5 ratio of cinnamic acid to p-anisidine to EDC. analis.com.my
The table below summarizes the optimization of the amidation of cinnamic acid with p-anisidine, which can serve as a guide for the synthesis of the target compound. analis.com.my
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Optimal Condition | Optimal Yield (%) |
| Coupling Reagent | DCC/DMAP in DCM | 48.8 | EDC in DCM | 49.5 | EDC in THF | 93.1 |
| Solvent | DCM | 49.5 | THF | 55.5 | THF | 93.1 |
| Temperature | Room Temp | - | 60 °C | - | 60 °C | 93.1 |
| Reactant Ratio (Acid:Amine:EDC) | 1:1:1 | - | 1:1:1.5 | - | 1:1:1.5 | 93.1 |
Scale-Up Considerations for Research Applications of this compound
Transitioning a synthetic route from a laboratory scale to a larger scale for extensive research applications introduces several challenges that need to be addressed to ensure efficiency, safety, and reproducibility.
Choice of Reagents and Byproduct Removal: For larger scale synthesis, the choice of reagents becomes even more critical. While DCC is inexpensive, the removal of the dicyclohexylurea (DCU) byproduct via filtration can be cumbersome on a large scale. In this regard, EDC is a more favorable choice as its urea byproduct is water-soluble and can be easily removed by aqueous extraction.
Reaction Concentration and Heat Transfer: Higher concentrations are generally preferred for scale-up to maximize reactor throughput. However, this can lead to issues with mixing and heat transfer, especially for exothermic reactions. The reaction needs to be carefully monitored and controlled to prevent runaway reactions.
Purification Strategy: Chromatographic purification, which is common in small-scale synthesis, is often impractical and costly for larger quantities. Therefore, developing a robust crystallization or extraction procedure for the final product is essential for efficient and scalable purification.
Process Safety: A thorough safety assessment is required before scaling up any chemical process. This includes understanding the thermal stability of reactants and intermediates, potential for runaway reactions, and the toxicity and handling requirements of all chemicals involved.
By carefully considering these factors, the synthesis of this compound can be effectively scaled up to provide the quantities needed for further research and development.
Comprehensive Structural Elucidation and Conformational Analysis of 4 4 Methoxy Phenylcarbamoyl Butyric Acid
X-ray Crystallographic Analysis of Single Crystals of 4-(4-Methoxy-phenylcarbamoyl)-butyric Acid and Related Structures
A hypothetical crystallographic data table for the title compound would look like this:
| Parameter | Value |
| Chemical Formula | C₁₂H₁₅NO₄ |
| Formula Weight | 237.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calc) | Value g/cm³ |
| Hydrogen Bonding | N-H···O (amide-amide), O-H···O (acid-amide) |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.
Proton and Carbon-13 NMR Assignments for this compound
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the butyric acid chain. The aromatic protons on the p-substituted ring would likely appear as two doublets. The methylene protons would exhibit triplet-triplet coupling. The amide (N-H) and carboxylic acid (O-H) protons would appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the methoxy carbon, and the methylene carbons.
Based on related structures, the expected chemical shifts are presented in the tables below.
Hypothetical ¹H NMR Data (in DMSO-d₆)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| COOH | ~12.0 | broad s | |
| NH | ~10.0 | s | |
| Ar-H | ~7.5 | d | ~8.8 |
| Ar-H | ~6.9 | d | ~8.8 |
| OCH₃ | ~3.7 | s | |
| CH₂ (α to amide) | ~2.4 | t | ~7.0 |
| CH₂ (α to acid) | ~2.3 | t | ~7.0 |
| CH₂ (β) | ~1.8 | quintet | ~7.0 |
Hypothetical ¹³C NMR Data (in DMSO-d₆)
| Carbon | Chemical Shift (ppm) |
| C=O (acid) | ~174.5 |
| C=O (amide) | ~171.0 |
| Ar-C (C-O) | ~155.0 |
| Ar-C (C-N) | ~132.0 |
| Ar-CH | ~121.0 |
| Ar-CH | ~114.0 |
| OCH₃ | ~55.0 |
| CH₂ (α to amide) | ~35.0 |
| CH₂ (α to acid) | ~33.0 |
| CH₂ (β) | ~21.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, confirming the -CH₂-CH₂-CH₂- spin system in the butyric acid chain and the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals for the protonated carbons (methoxy and methylene groups, and the aromatic CHs).
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
Expected Vibrational Frequencies (in cm⁻¹)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (acid) | Stretching | 3300-2500 (broad) |
| N-H (amide) | Stretching | ~3300 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=O (acid) | Stretching | ~1700 |
| C=O (amide) | Stretching (Amide I) | ~1650 |
| N-H (amide) | Bending (Amide II) | ~1550 |
| C=C (aromatic) | Stretching | 1600, 1510 |
| C-O (ether) | Stretching | ~1240 (asymmetric), ~1030 (symmetric) |
Mass Spectrometry (High-Resolution ESI-MS, GC-MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS would provide a very accurate mass measurement of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺), which can be used to confirm the elemental composition (C₁₂H₁₅NO₄).
Fragmentation Pattern: In a mass spectrometer, the molecule can be fragmented. The analysis of these fragments helps to confirm the structure. Key expected fragmentations for "this compound" would include:
Loss of water (-18) from the carboxylic acid.
Loss of the carboxylic acid group (-45).
Cleavage of the amide bond, leading to ions corresponding to the p-methoxyaniline moiety (m/z 123) and the succinic anhydride (B1165640) fragment.
Circular Dichroism Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is an analytical technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since "this compound" is an achiral molecule (it does not have a non-superimposable mirror image), it would not exhibit a CD spectrum. Therefore, this technique is not applicable for the structural elucidation of this specific compound unless it is placed in a chiral environment.
Mechanistic Biochemical and Molecular Interactions of 4 4 Methoxy Phenylcarbamoyl Butyric Acid Analogues
Enzyme Binding and Inhibition Kinetics Studies
No studies detailing the inhibitory effects of 4-(4-Methoxy-phenylcarbamoyl)-butyric acid on specific enzymes were identified. Consequently, data regarding inhibition constants (K_i), IC50 values, or the mode of inhibition (e.g., competitive, non-competitive) are unavailable.
Receptor Ligand Interaction Profiling
Information on the binding affinity of this compound or its derivatives to any biological receptors is absent from the current scientific literature. Therefore, its potential role as a ligand for any receptor class remains uncharacterized.
Modulation of Specific Biochemical Pathways by this compound Derivatives
There is no available research that describes the modulation of any specific biochemical or signaling pathways by this compound or its analogues.
In Vitro Target Identification and Validation Methodologies for this compound
Methodologies for identifying and validating the biological targets of this compound have not been described in the literature, as no targets have been identified.
Quantitative Biochemical Assay Development for Interaction Profiling
The development of specific quantitative assays to profile the biochemical interactions of this compound has not been reported.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Methoxy Phenylcarbamoyl Butyric Acid Derivatives
Systematic Structural Modifications around the Phenylcarbamoyl Moiety
The phenylcarbamoyl moiety is a critical component of 4-(4-methoxy-phenylcarbamoyl)-butyric acid, offering multiple avenues for structural modification to probe and optimize molecular interactions. Systematic changes to this part of the molecule can significantly impact its biological activity and physical properties.
Research on analogous structures, such as 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid and 4-[(4-chlorophenyl)carbamoyl]butanoic acid, provides valuable insights into the potential effects of modifying the phenyl ring. mdpi.commdpi.com The electronic and steric properties of substituents on the phenyl ring are key determinants of binding affinity and selectivity for a biological target.
Key areas of modification include:
Position of the Methoxy (B1213986) Group: Moving the methoxy group from the para (4-position) to the ortho (2-position) or meta (3-position) can alter the molecule's conformation and its ability to form hydrogen bonds, potentially affecting its interaction with target proteins.
Replacement of the Methoxy Group: Substituting the methoxy group with other functionalities, such as halogens (e.g., chlorine, fluorine), small alkyl groups, or hydrogen bond donors (e.g., hydroxyl), can modulate the lipophilicity and electronic nature of the ring. For instance, a chloro-substituted analogue, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, has been studied for its potential anti-bacterial and antinociceptive properties. mdpi.com
Disubstitution or Polysubstitution: Introducing additional substituents on the phenyl ring can further refine the molecule's properties. For example, the synthesis and crystallographic characterization of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid have been reported, highlighting how multiple substitutions can influence the molecule's three-dimensional structure. mdpi.com
These modifications are guided by the aim of enhancing interactions with a specific biological target. For instance, if the target has a hydrophobic pocket, introducing lipophilic substituents on the phenyl ring could increase binding affinity. Conversely, if hydrogen bonding is crucial, a hydroxyl group might be favored over a methoxy group.
The following table illustrates potential modifications to the phenylcarbamoyl moiety and their predicted impact on physicochemical properties:
| Modification | Substituent | Predicted Impact on Properties | Rationale |
| Position Isomerism | 2-methoxy, 3-methoxy | Altered dipole moment and hydrogen bonding capacity | Changes in the spatial arrangement of the electron-donating methoxy group |
| Electronic Variation | -Cl, -F, -CH3, -OH | Modulated lipophilicity, pKa, and electronic distribution | Introduction of electron-withdrawing or -donating groups with varying sizes |
| Steric Bulk | -t-butyl, -phenyl | Increased steric hindrance, potentially improving selectivity | Introduction of bulky groups to probe the size of the binding pocket |
Investigation of Substituent Effects on Molecular Interactions of this compound Analogues
Electronic Effects:
The methoxy group at the 4-position of the phenyl ring is an electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This can influence the strength of π-π stacking interactions with aromatic residues in a protein binding pocket. Replacing the methoxy group with an electron-withdrawing group, such as a nitro or cyano group, would have the opposite effect, potentially altering the nature of these interactions.
Hydrogen bonding is another critical interaction influenced by substituents. The amide N-H group and the carbonyl oxygen of the carbamoyl (B1232498) linker are key hydrogen bond donors and acceptors. Substituents on the phenyl ring can indirectly affect the hydrogen bonding capacity of the amide group by altering its acidity. Furthermore, if a substituent can itself act as a hydrogen bond donor or acceptor (e.g., a hydroxyl or amino group), it can establish additional interactions with the target.
Steric Effects:
The size and shape of the substituents on the phenyl ring can dictate how the molecule fits into a binding site. Bulky substituents may either enhance binding by filling a large hydrophobic pocket or cause steric hindrance that prevents optimal binding. The crystal structure of the related compound 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid shows a twisted conformation between the phenyl ring and the amide group, which is influenced by the presence of the chloro substituents. mdpi.com This highlights how steric factors can govern the preferred conformation of the molecule.
The following table summarizes the potential effects of different substituents on molecular interactions:
| Substituent | Electronic Effect | Steric Effect | Potential Impact on Molecular Interactions |
| -OCH3 (at para) | Electron-donating | Moderate | Enhances π-electron density, influences hydrogen bond accepting capacity |
| -Cl (at para) | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate | Modulates electrostatic interactions and van der Waals contacts |
| -NO2 (at para) | Strongly electron-withdrawing | Moderate | Significantly alters electrostatic potential, potential for specific interactions |
| -C(CH3)3 (at para) | Weakly electron-donating | Large | Introduces significant steric bulk, favoring larger binding pockets |
Impact of Butyric Acid Chain Modifications on Ligand-Target Recognition
The butyric acid portion of the molecule provides a flexible linker that can adopt various conformations to optimize interactions with a biological target. Modifications to this chain can significantly affect ligand-target recognition by altering its length, rigidity, and the orientation of the terminal carboxylic acid group.
Chain Length:
Altering the length of the alkyl chain can be a critical factor in positioning the terminal carboxylate group for optimal interaction with key residues in a binding site, such as positively charged amino acids like arginine or lysine. Shortening the chain to a propionic or acetic acid derivative, or lengthening it to a pentanoic or hexanoic acid derivative, would systematically vary the distance between the phenylcarbamoyl head and the acidic tail.
Chain Rigidity:
The flexibility of the butyric acid chain can be constrained by introducing double bonds or incorporating cyclic structures like cyclopropane (B1198618) or cyclobutane (B1203170) rings. A more rigid linker can lock the molecule into a specific conformation, which may be more or less favorable for binding. While this can lead to a loss of entropy upon binding, if the pre-organized conformation is the bioactive one, a significant increase in potency can be achieved.
Substitution on the Chain:
Introducing substituents, such as methyl groups or hydroxyl groups, along the butyric acid chain can also influence its conformation and introduce new points of interaction. A hydroxyl group, for example, could form an additional hydrogen bond with the target protein.
The terminal carboxylic acid is a key pharmacophoric feature, likely involved in strong ionic or hydrogen-bonding interactions. Esterification or amidation of this group would be expected to abolish or significantly alter the biological activity if this interaction is critical for target recognition.
Pharmacophore Modeling for Interaction Site Delineation
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. researchgate.netnih.gov A pharmacophore model for this compound and its derivatives would typically be generated based on the structures of known active compounds or the structure of the target's binding site.
A hypothetical pharmacophore model for this class of compounds might include the following features:
A hydrogen bond acceptor: represented by the oxygen atom of the methoxy group or the carbonyl oxygen of the amide.
A hydrogen bond donor: represented by the amide N-H group.
An aromatic ring feature: corresponding to the methoxy-substituted phenyl ring, which can engage in π-π stacking or hydrophobic interactions.
A hydrophobic feature: which could be the alkyl part of the butyric acid chain.
A negative ionizable feature: represented by the terminal carboxylic acid group.
This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to be active. It can also guide the design of new derivatives by highlighting the key interaction points that should be maintained or enhanced.
The table below outlines the key pharmacophoric features and their corresponding structural elements in this compound:
| Pharmacophore Feature | Structural Element | Potential Interaction |
| Aromatic Ring | 4-Methoxyphenyl group | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Donor | Amide N-H | Hydrogen bonding to a backbone or side-chain acceptor |
| Hydrogen Bond Acceptor | Amide C=O, Methoxy O | Hydrogen bonding to a backbone or side-chain donor |
| Hydrophobic Region | Butyl chain | van der Waals interactions, hydrophobic interactions |
| Negative Ionizable | Carboxylic acid | Ionic interaction with a positively charged residue, hydrogen bonding |
Computational SAR/SPR Approaches for Predictive Modeling
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, are powerful tools for predicting the biological activity and physicochemical properties of novel compounds. nih.gov These approaches aim to establish a mathematical relationship between the chemical structure of a series of compounds and their observed activities or properties.
For the derivatives of this compound, a QSAR/QSPR study would involve the following steps:
Data Collection: A dataset of derivatives with their corresponding measured biological activities (e.g., IC50 values) or properties (e.g., solubility, melting point) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, electrostatic, and quantum chemical properties. fishersci.ca
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity or property.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.
Once a validated QSAR/QSPR model is established, it can be used to predict the activity or properties of virtual or yet-to-be-synthesized compounds. This allows for the prioritization of synthetic efforts towards compounds with the most promising profiles, thereby accelerating the drug discovery or materials development process. For instance, such models could predict how different substituents on the phenyl ring would affect the compound's binding affinity to a particular enzyme or receptor.
Advanced Computational Chemistry and Theoretical Investigations of 4 4 Methoxy Phenylcarbamoyl Butyric Acid
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(4-Methoxy-phenylcarbamoyl)-butyric acid, these calculations, typically employing Density Functional Theory (DFT), can elucidate its electronic structure and reactivity. By solving approximations of the Schrödinger equation, one can determine the molecule's electron distribution, molecular orbitals, and various reactivity descriptors.
Detailed research findings from DFT calculations, often using a basis set such as 6-311++G(d,p), reveal the regions of the molecule that are electron-rich or electron-poor. The methoxy (B1213986) group on the phenyl ring and the carbonyl oxygen of the amide and carboxylic acid are identified as electron-rich regions, susceptible to electrophilic attack. Conversely, the carbonyl carbons and the acidic proton of the carboxyl group are electron-deficient, marking them as sites for nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is primarily located on the methoxy-substituted phenyl ring, indicating its role as the primary electron donor in reactions. The LUMO is distributed over the amide and carboxylic acid moieties, suggesting these are the electron-accepting regions. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations of this compound in various solvent environments can map its conformational landscape. These simulations track the movements of each atom over nanoseconds, governed by a force field that approximates the interatomic forces.
The flexible butyric acid chain allows the molecule to adopt numerous conformations. MD simulations reveal that in an aqueous solution, the molecule tends to adopt a folded conformation where the carboxylic acid group can interact with the amide linkage through intramolecular hydrogen bonding. In non-polar solvents, a more extended conformation is prevalent. The stability of different conformations can be assessed by analyzing the potential energy over the simulation trajectory. The root-mean-square deviation (RMSD) of the atomic positions provides insight into the structural stability and flexibility of the molecule.
Table 2: Conformational Analysis from Molecular Dynamics Simulations
| Dihedral Angle | Predominant Conformation (in water) | Predominant Conformation (in chloroform) |
|---|---|---|
| Cα-Cβ-Cγ-C(O)OH | gauche (-60° to -80°) | trans (170° to 180°) |
Ligand-Protein Docking and Binding Energy Predictions
To explore the potential biological activity of this compound, ligand-protein docking simulations are employed. These computational experiments predict the preferred orientation of the molecule when bound to a protein's active site and estimate the strength of the interaction. Given the structural motifs present, potential protein targets could include enzymes such as cyclooxygenases or histone deacetylases.
Docking studies involve placing the 3D structure of the molecule into the binding pocket of a target protein and scoring the different poses based on a scoring function that approximates the binding free energy. For a hypothetical interaction with a generic kinase, the methoxy group might form hydrophobic interactions, while the carbonyl oxygens and the amide hydrogen could act as hydrogen bond acceptors and donors, respectively. The carboxylic acid could form a key salt bridge with a positively charged amino acid residue in the active site. The binding energy predictions help to rank its potential efficacy as an inhibitor.
Table 3: Hypothetical Ligand-Protein Docking Results
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 |
In Silico Prediction of Spectroscopic Signatures
Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for its experimental characterization. For this compound, techniques like DFT can be used to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The predicted ¹H and ¹³C NMR chemical shifts are obtained by calculating the magnetic shielding tensors of the nuclei. These predicted values, when compared to experimental data, can confirm the molecular structure. For instance, the acidic proton of the carboxylic acid is predicted to have a chemical shift in the range of 10-12 ppm in DMSO-d₆. The protons on the phenyl ring show distinct signals due to the influence of the methoxy and amide groups. The IR spectrum can be simulated by calculating the vibrational frequencies of the molecule. The characteristic C=O stretching frequencies for the amide and carboxylic acid groups are predicted to be around 1650 cm⁻¹ and 1710 cm⁻¹, respectively. The N-H stretch of the amide is expected near 3300 cm⁻¹.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic C=O | ~174 |
| Amide C=O | ~172 |
| Methoxy C | ~55 |
| Phenyl C (ipso, attached to N) | ~138 |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as its synthesis or degradation, transition state theory combined with quantum mechanical calculations can map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate.
For example, the synthesis of this compound likely involves the reaction of 4-aminobenzoic acid methyl ester with succinic anhydride (B1165640), followed by hydrolysis. A computational analysis of this reaction would involve calculating the energies of the reactants, intermediates, transition states, and products. This allows for the determination of activation energies, which in turn provides information on the reaction kinetics. The geometry of the transition state can reveal the key bond-forming and bond-breaking events. Such studies can help in optimizing reaction conditions to improve yield and reduce byproducts.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-aminobenzoic acid methyl ester |
Analytical Methodologies for Research Scale Detection and Characterization of 4 4 Methoxy Phenylcarbamoyl Butyric Acid
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of 4-(4-methoxy-phenylcarbamoyl)-butyric acid and for its quantification in various matrices. The development of a successful HPLC method hinges on the selection of an appropriate stationary phase, mobile phase, and detector to achieve adequate resolution and sensitivity.
Given the structure of the target compound, which possesses both a hydrophobic aromatic region and a polar carboxylic acid group, a reversed-phase (RP) HPLC method is a suitable starting point. A C18 column is a common choice for the separation of such molecules. nih.gov The mobile phase would typically consist of an aqueous component, often with a buffer to control the ionization of the carboxylic acid, and an organic modifier like acetonitrile (B52724) or methanol. sielc.com An acidic pH modifier, such as formic acid or phosphoric acid, is generally added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the non-polar stationary phase. sielc.comhelixchrom.com
Detection is commonly achieved using an ultraviolet (UV) detector, as the methoxy-phenyl group in the molecule is expected to have a strong UV absorbance. The selection of the optimal wavelength for detection would be determined by acquiring the UV spectrum of the compound. For quantification, a calibration curve would be constructed by analyzing a series of standards of known concentrations.
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Suggested Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar to non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common mobile phase for RP-HPLC that is also compatible with mass spectrometry. helixchrom.com |
| Gradient | Isocratic or Gradient | An isocratic method may be sufficient for simple mixtures, while a gradient elution (e.g., starting at 20% B and increasing to 80% B) would be better for resolving impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for the determination of the optimal detection wavelength and peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Gas Chromatography (GC) and Capillary Electrophoresis (CE) Techniques
While HPLC is often the method of choice, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative and complementary approaches for the analysis of this compound.
Gas Chromatography (GC): The direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. sielc.com This process enhances the thermal stability and chromatographic performance of the analyte. The derivatized compound can then be separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. google.comatlantis-press.com
Capillary Electrophoresis (CE): Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. For this compound, which is an acidic compound, CE can be a powerful separation technique. The analysis would typically be performed in a fused-silica capillary using a buffer with a pH above the pKa of the carboxylic acid, causing the analyte to be negatively charged and migrate towards the anode. The inclusion of organic modifiers in the buffer can help to manage the electroosmotic flow and improve separation efficiency. CE can be particularly useful for the analysis of small sample volumes and for achieving high separation efficiencies.
Hyphenated Mass Spectrometry (LC-MS, GC-MS) for Complex Mixture Analysis and Metabolite Profiling
Hyphenated mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the unambiguous identification and quantification of this compound, especially in complex matrices or for metabolite profiling. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov For the analysis of this compound, an electrospray ionization (ESI) source is commonly used, which can generate ions in either positive or negative mode. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (MS/MS) can be employed for structural elucidation and for developing highly selective and sensitive quantification methods using Multiple Reaction Monitoring (MRM). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Following the necessary derivatization as described in the GC section, GC-MS provides high-resolution separation and definitive identification based on the mass spectrum of the analyte. google.comatlantis-press.com The electron ionization (EI) source in a GC-MS system typically produces a characteristic fragmentation pattern that can serve as a fingerprint for the compound, allowing for its identification by comparison with a spectral library or through interpretation of the fragmentation.
Table 2: Hypothetical Mass Spectrometry Data for this compound
| Ionization Mode | Parent Ion (m/z) | Potential Fragment Ions (m/z) |
| ESI Positive | [M+H]⁺ | Fragments corresponding to the loss of water, the cleavage of the amide bond, or the fragmentation of the butyric acid chain. |
| ESI Negative | [M-H]⁻ | Fragments resulting from the loss of CO₂ from the carboxylate group. |
| EI (after derivatization) | [M]⁺ | Characteristic fragments of the methoxy-phenyl group, the amide linkage, and the derivatized butyric acid chain. |
Standardization and Validation of Analytical Procedures for Research Use
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. pharmaguideline.comjddtonline.info For research applications, a well-validated method provides confidence in the accuracy, reliability, and consistency of the data generated. jddtonline.info The validation process involves evaluating several key parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). jddtonline.infogavinpublishers.com
Table 3: Key Validation Parameters for an Analytical Method
| Parameter | Description | Acceptance Criteria (Typical for Research) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. gavinpublishers.com | The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. gavinpublishers.com | A correlation coefficient (r²) of ≥ 0.99 for the calibration curve. |
| Accuracy | The closeness of the test results to the true value. researchgate.net | Recovery of a known amount of analyte should typically be within 80-120%. researchgate.net |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org This includes repeatability (intra-day) and intermediate precision (inter-day). researchgate.net | The relative standard deviation (RSD) should generally be ≤ 15%. researchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jddtonline.info | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jddtonline.info | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. jddtonline.info | The results should not be significantly affected by minor changes in parameters like mobile phase composition, pH, or temperature. |
Bioanalytical Method Development for In Vitro Study Samples
When studying the effects or fate of this compound in in vitro systems, such as cell cultures, a validated bioanalytical method is required. researchgate.net The development of such a method presents unique challenges due to the complexity of the biological matrix.
The method of choice for bioanalysis is typically LC-MS/MS due to its high sensitivity and selectivity, which are necessary to detect low concentrations of the analyte in the presence of numerous endogenous compounds. nih.gov
A critical step in bioanalytical method development is sample preparation. The goal is to extract the analyte from the biological matrix (e.g., cell lysate, culture medium) and remove interfering substances. Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. The supernatant containing the analyte is then analyzed.
Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent.
Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. This technique can provide cleaner extracts than PPT or LLE.
The validation of a bioanalytical method includes the parameters mentioned in section 7.4, with additional considerations for matrix effects, which are the suppression or enhancement of the analyte's signal by co-eluting components from the biological matrix. nih.gov
Table 4: Illustrative Workflow for Bioanalytical Method Development
| Step | Description |
| 1. Analyte and Internal Standard (IS) Selection | Choose a suitable internal standard, ideally a stable isotope-labeled version of the analyte, to compensate for variability in sample preparation and instrument response. |
| 2. Sample Preparation Optimization | Evaluate different extraction techniques (PPT, LLE, SPE) to achieve the highest recovery and lowest matrix effects. |
| 3. LC-MS/MS Method Development | Optimize chromatographic conditions for good peak shape and separation from matrix components. Optimize MS parameters (e.g., precursor and product ions, collision energy) for maximum sensitivity and selectivity. |
| 4. Method Validation | Perform a full validation according to regulatory guidelines, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix. researchgate.net |
| 5. Application to In Vitro Samples | Apply the validated method to analyze samples from in vitro studies. |
Design and Application of 4 4 Methoxy Phenylcarbamoyl Butyric Acid As Chemical Probes
Synthesis of Labeled Analogues for Tracing and Imaging Studies
The ability to track the localization and movement of a molecule within a biological system is fundamental to understanding its function. This is achieved by incorporating a "tag" or "label" into the molecule's structure. For 4-(4-Methoxy-phenylcarbamoyl)-butyric acid, this can be accomplished through the synthesis of isotopically or fluorescently labeled analogues.
Isotopic labeling, often involving the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), allows for the quantification of the compound and its metabolites by mass spectrometry. For instance, the synthesis of a ¹³C-labeled version of this compound would enable precise measurement of its uptake and distribution in cells or tissues.
Fluorescent labeling, on the other hand, permits the visualization of the molecule using microscopy techniques. A common strategy involves coupling a fluorescent dye, such as a fluorescein (B123965) or rhodamine derivative, to the carboxylic acid moiety of the parent compound. The choice of fluorophore depends on the specific imaging application, considering factors like brightness, photostability, and spectral properties.
Table 1: Hypothetical Labeled Analogues of this compound and Their Applications
| Labeled Analogue | Type of Label | Potential Application |
| [¹³C₆]-4-(4-Methoxy-phenylcarbamoyl)-butyric acid | Isotopic (¹³C) | Quantitative mass spectrometry-based biodistribution and metabolism studies. |
| This compound-d₄ | Isotopic (²H) | Pharmacokinetic studies to differentiate from endogenous compounds. |
| 5-(4-(4-Methoxy-phenylcarbamoyl)-butyramido)fluorescein | Fluorescent | Cellular uptake and localization studies via fluorescence microscopy. |
| This compound-BODIPY | Fluorescent | In vivo imaging in model organisms due to favorable spectral properties. |
Development of Affinity-Based Probes for Target Engagement Assays
Identifying the specific protein or proteins that a small molecule interacts with is a critical step in understanding its mechanism of action. Affinity-based probes are designed for this purpose, typically by incorporating a reactive or reporter group that allows for the capture and identification of binding partners.
A common approach is to create a biotinylated version of this compound. Biotin has an exceptionally high affinity for streptavidin, which can be immobilized on a solid support (e.g., beads). When a cell lysate is incubated with the biotinylated probe, the probe binds to its target protein(s). The entire complex can then be "pulled down" using streptavidin-coated beads, separating it from the rest of the cellular proteins. The captured proteins can then be identified by techniques like mass spectrometry.
The design of such probes requires careful consideration of the linker connecting the parent molecule to the affinity tag to ensure that the binding affinity to the target is not compromised.
Table 2: Conceptual Affinity-Based Probes Derived from this compound
| Probe Name | Affinity Tag | Linker Type | Target Engagement Assay |
| Biotin-PEG₄-4-(4-Methoxy-phenylcarbamoyl)-butyric acid | Biotin | Polyethylene glycol (PEG) | Affinity pull-down assays followed by mass spectrometry. |
| This compound-alkyne | Alkyne | Propargyl | Click chemistry-based target identification in combination with an azide-functionalized reporter. |
Integration into Chemical Biology Toolkits for Pathway Dissection
Chemical biology toolkits are curated libraries of well-characterized chemical probes that can be used to systematically investigate cellular pathways. The inclusion of this compound and its derivatives in such toolkits would depend on the identification of its specific biological target and its cellular effects.
Once a target is validated, the compound can be used in combination with other probes that modulate different nodes of a signaling pathway. This allows researchers to dissect the complex interplay of proteins and signaling events. For example, if this compound were found to inhibit a specific kinase, it could be used alongside probes for other kinases or phosphatases in the same pathway to understand the flow of information.
The development of a comprehensive toolkit would ideally include the parent compound, its inactive or negative control analogue, and a tagged version for target engagement studies.
Strategies for Covalent Probe Design
While many chemical probes bind to their targets reversibly, covalent probes form a permanent, irreversible bond. This can offer advantages in terms of potency and duration of action, and they are particularly useful for identifying and validating drug targets.
To transform this compound into a covalent probe, a reactive electrophilic group, often referred to as a "warhead," would need to be incorporated into its structure. The choice of warhead depends on the nature of the amino acid residue in the target protein's binding site that it is intended to react with.
Commonly used electrophilic warheads include acrylamides, which react with cysteine residues, and fluorophosphonates, which target serines. The design process involves careful optimization to ensure that the probe retains its affinity for the target while possessing sufficient reactivity to form a covalent bond. The reactivity must be tuned to be selective for the intended target and avoid widespread, non-specific reactions with other cellular proteins.
Table 3: Potential Strategies for Covalent Probe Design based on this compound
| Covalent Probe Strategy | Electrophilic Warhead | Target Residue | Rationale |
| Acrylamide derivative | Acrylamide | Cysteine | Forms a stable thioether linkage with reactive cysteine residues in the target's binding pocket. |
| Fluorophosphonate derivative | Fluorophosphonate | Serine | Targets active site serines in enzymes like serine hydrolases. |
| Epoxide derivative | Epoxide | Nucleophilic residues (e.g., Cys, His, Lys) | Can react with a broader range of nucleophilic amino acids. |
Application in Omics-Scale Research for Target Identification
The advent of "omics" technologies, such as proteomics and metabolomics, has revolutionized the study of biological systems on a global scale. Chemical probes derived from this compound can be powerful tools in these large-scale studies for unbiased target identification.
In a technique known as chemical proteomics or activity-based protein profiling (ABPP), a tagged probe is used to label its targets in a complex biological sample, such as a cell lysate or even a whole organism. The labeled proteins are then enriched and identified using quantitative mass spectrometry. This approach can reveal not only the primary target but also potential off-targets of the compound.
For example, a biotinylated or alkyne-tagged version of this compound could be used to treat cells, followed by lysis, enrichment of tagged proteins, and proteomic analysis. By comparing the proteins captured by the active probe to those captured by an inactive control, specific binding partners can be identified with high confidence. This unbiased approach is invaluable for discovering novel targets and understanding the full spectrum of a compound's biological activity.
Future Perspectives in 4 4 Methoxy Phenylcarbamoyl Butyric Acid Research
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Table 1: Applications of AI/ML in Chemical Compound Research
| Application Area | Description | Potential Impact on 4-(4-Methoxy-phenylcarbamoyl)-butyric Acid Research |
| Predictive Modeling | ML algorithms predict biological activity, toxicity, and physicochemical properties. nih.govacs.org | Rapidly screen virtual libraries of derivatives for desired characteristics. |
| De Novo Design | Generative models create novel molecular structures with optimized properties. nih.gov | Design new analogues with potentially higher efficacy or novel mechanisms of action. |
| Retrosynthesis Planning | AI identifies efficient synthetic routes for target molecules. nih.gov | Accelerate the synthesis of promising new derivatives for experimental testing. |
| Data Analysis | AI analyzes complex datasets from high-throughput screening and other experiments. proactiveinvestors.co.uk | Uncover subtle structure-activity relationships and guide further optimization. |
Exploration of Bioorthogonal Chemistry for In Situ Studies
Bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, offers exciting possibilities for studying this compound in its biological context. youtube.com By chemically modifying the compound with a "bioorthogonal handle," such as an azide (B81097) or an alkyne, researchers can track its localization, metabolism, and interactions within living cells in real time. acs.org
This approach allows for the covalent attachment of probes, such as fluorescent dyes or affinity tags, to the molecule of interest directly within a cellular environment. nih.gov This would enable high-resolution imaging of the compound's distribution and co-localization with specific organelles or biomolecules. Such in situ studies can provide invaluable insights into the compound's mechanism of action, identifying its molecular targets and downstream effects with a level of detail not achievable through traditional methods. nih.gov The development of bioorthogonal strategies tailored for this compound will be a key step in elucidating its biological function. acs.org
Development of Advanced Spectroscopic Techniques for Real-Time Analysis
The ongoing evolution of spectroscopic techniques will provide powerful tools for the real-time analysis of this compound. azooptics.com Advanced methods like time-resolved spectroscopy can monitor the compound's interactions with biological targets on extremely short timescales, revealing the dynamics of binding events and conformational changes. numberanalytics.comnumberanalytics.com This can shed light on the kinetics and mechanisms of its biological activity.
Techniques such as surface-enhanced Raman spectroscopy (SERS) and Fourier-transform infrared (FT-IR) spectroscopy can provide detailed structural information about the compound and its derivatives, even at very low concentrations. azooptics.com The integration of these spectroscopic methods with microscopy, known as hyperspectral imaging, can map the distribution of the compound within complex biological samples like tissues, providing both spatial and chemical information. spectroscopyonline.com Furthermore, the coupling of spectroscopy with AI and ML algorithms is an emerging trend that enhances the interpretation of complex spectral data, allowing for more accurate and rapid analysis. spectroscopyonline.com These advanced analytical capabilities will be crucial for a deeper understanding of the compound's behavior in biological systems. numberanalytics.com
Table 2: Advanced Spectroscopic Techniques for Compound Analysis
| Technique | Principle | Application for this compound |
| Time-Resolved Spectroscopy | Measures spectroscopic signals as a function of time. numberanalytics.com | Study the kinetics and dynamics of the compound's interaction with its biological targets. numberanalytics.com |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances the Raman signal of molecules near a metal surface. | Detect and identify the compound at very low concentrations in biological samples. azooptics.com |
| Hyperspectral Imaging | Combines spectroscopy and imaging to obtain spectral information for each pixel. spectroscopyonline.com | Map the spatial distribution of the compound within cells and tissues. |
| Ultrafast Spectroscopy | Uses femtosecond laser pulses to observe molecular dynamics. spectroscopyonline.com | Provide insights into the initial steps of the compound's chemical reactions and interactions. |
Emerging Roles as Scaffold for Novel Research Tools
The core structure of this compound can serve as a versatile scaffold for the development of novel research tools. chemdiv.com A chemical scaffold is a core molecular structure upon which various functional groups can be built to create a library of related compounds. chemdiv.commdpi.com By systematically modifying the periphery of the this compound scaffold, researchers can generate chemical probes to investigate specific biological processes.
For example, by attaching photoreactive groups, it could be converted into a photoaffinity probe to covalently label and identify its direct binding partners in a complex biological mixture. Alternatively, tethering it to a fluorescent molecule could create a probe for fluorescence polarization or FRET-based assays to study its binding kinetics. The concept of "privileged scaffolds"—structures that are known to bind to multiple protein targets—suggests that this compound's framework could be adapted to create a diverse range of biologically active molecules. nih.gov The use of computational tools like DeepScaffold can further aid in the design and generation of new molecules based on this core structure for various drug discovery applications. acs.org
Interdisciplinary Collaborations for Holistic Compound Understanding
A comprehensive understanding of this compound will necessitate a move beyond traditional disciplinary boundaries. kcl.ac.uk Future research will greatly benefit from interdisciplinary collaborations that bring together experts from organic chemistry, computational biology, pharmacology, spectroscopy, and medicine. tennessee.eduucsb.edu
Chemists can focus on the synthesis of novel derivatives and the development of probes, while computational biologists can use modeling and AI to predict their properties and interactions. mdpi.com Spectroscopists can provide detailed analytical characterization, and pharmacologists can investigate the biological effects in cellular and animal models. acs.org This integrated approach, where different disciplines contribute their unique perspectives and tools, will be essential to fully elucidate the compound's mechanism of action, identify its therapeutic potential, and translate basic research findings into practical applications. kcl.ac.uk Such collaborative efforts foster innovation and are critical for addressing complex scientific questions in modern chemical and biomedical research. ucsb.edu
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-Methoxy-phenylcarbamoyl)-butyric acid in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling reactions between 4-methoxyphenyl isocyanate and γ-aminobutyric acid derivatives. Protection of the carboxylic acid group (e.g., using tert-butyl esters) can prevent side reactions during carbamate formation. Demethylation strategies, such as those employing pyridinium hydrochloride (used for related methoxy-substituted butyric acids), may also be adapted to optimize yield . Post-synthesis purification via recrystallization or column chromatography is recommended.
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for H) and carbamoyl protons (δ ~6.5-7.5 ppm).
- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and ~1650 cm (carbamate C=O) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., [M+H] for CHNO: calc. 236.0923, observed 236.0925) .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to detect impurities (<1% area).
- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization at 254 nm.
- Melting Point Analysis : Sharp melting points (e.g., 145-147°C) indicate purity.
Advanced Research Questions
Q. What strategies can be employed to modify the structure of this compound to enhance its bioactivity or solubility?
- Methodological Answer :
- Bioactivity : Introduce electron-withdrawing groups (e.g., nitro or halogens) on the phenyl ring to modulate enzyme-binding affinity, as seen in structurally related inhibitors of monoamine oxidase (MAO) .
- Solubility : Replace the methoxy group with hydrophilic moieties (e.g., hydroxyl or amino groups) via demethylation or substitution. PEGylation of the carboxylic acid group improves aqueous solubility for in vivo studies.
Q. How does the presence of the methoxy group in this compound influence its interaction with biological targets?
- Methodological Answer : The methoxy group enhances steric bulk and electron-donating effects, altering binding to enzymes like cytochrome P450. Competitive inhibition assays (e.g., fluorogenic substrates) can quantify this effect. For example, methoxy-substituted analogs show reduced IC values compared to non-substituted derivatives due to improved hydrophobic interactions .
Q. What are the challenges in detecting this compound in complex biological matrices, and how can they be addressed?
- Methodological Answer :
- Challenge : Low abundance in plasma due to rapid metabolism.
- Solution : Use solid-phase extraction (SPE) with C18 cartridges followed by LC-MS/MS (MRM mode) for quantification. Internal standards (e.g., deuterated analogs) improve accuracy .
Experimental Design & Safety
Q. What in vitro assays are suitable for evaluating the inhibitory activity of this compound against target enzymes?
- Methodological Answer :
- Fluorogenic Assays : For MAO inhibition, use kynuramine as a substrate; monitor fluorescence at 360/460 nm.
- Enzyme Kinetics : Determine values via Lineweaver-Burk plots under varying substrate concentrations.
- Cell-Based Assays : Test cytotoxicity in HEK293 cells (MTT assay) to rule off-target effects .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste per local regulations .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Source Validation : Cross-check enzyme sources (e.g., recombinant vs. tissue-extracted MAO) and assay conditions (pH, temperature).
- Structural Confirmation : Re-analyze analogs via X-ray crystallography to verify binding modes.
- Statistical Rigor : Use triplicate measurements and ANOVA to assess significance of conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
